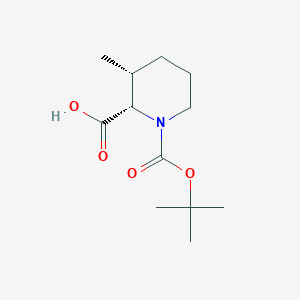

cis-1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid

Descripción

cis-1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methyl substituent at the 3-position, and a carboxylic acid moiety at the 2-position of the six-membered ring. The cis configuration indicates that the Boc group and carboxylic acid are on the same side of the piperidine ring, influencing its stereochemical properties and reactivity.

This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, enabling the controlled introduction of piperidine scaffolds into drug candidates. The Boc group serves as a temporary protective moiety for the amine, allowing selective deprotection under acidic conditions. Its methyl substituent contributes to steric effects and lipophilicity, while the carboxylic acid provides a handle for further functionalization, such as amide bond formation .

Propiedades

IUPAC Name |

(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-6-5-7-13(9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOHPFVTEILYQF-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of cis-1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of cis-3-Methyl-piperidine-1,2-dicarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mecanismo De Acción

The mechanism of action of cis-1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an antagonist or agonist for certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.

Comparación Con Compuestos Similares

Substituent Position and Steric/Electronic Effects

The structural and functional attributes of cis-1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid can be compared to related piperidine derivatives (Table 1):

Table 1: Key Structural and Functional Comparisons

Key Observations:

Steric Effects :

- The methyl group in the target compound provides moderate steric hindrance compared to the phenyl group in (3S,4R)-1-t-Boc-4-phenylpiperidine-3-COOH . This balance may enhance compatibility in reactions requiring controlled spatial accessibility.

- Bulky substituents like methylcyclohexyl (Compound 23) are associated with higher biological potency, suggesting that the Boc group’s bulkiness in the target compound could similarly favor receptor interactions .

Polar groups (e.g., piperazine in GA derivatives) reduce ligand potency, highlighting the advantage of the target compound’s apolar methyl group in maintaining activity .

Actividad Biológica

Cis-1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid, also known by its CAS number 123834-09-3, is a piperidine derivative with significant implications in medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized in organic synthesis to safeguard amine functionalities during chemical reactions. This article explores the biological activity of this compound, focusing on its synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO4, with a molecular weight of approximately 243.30 g/mol. The structure includes a piperidine ring with a carboxylic acid and a Boc group, enhancing its reactivity and versatility in synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H21NO4 |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 123834-09-3 |

| Functional Groups | Carboxylic acid, Boc |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions of appropriate precursors are employed to create the piperidine structure.

- Methyl Group Introduction : Methylation occurs at the 3-position of the piperidine ring through alkylation reactions.

- Protection of the Amine Group : The amine group is protected using Boc-Cl in the presence of a base like triethylamine.

- Carboxylation : The carboxylic acid group is introduced at the 2-position via carboxylation reactions.

This multi-step process allows for selective modifications while maintaining structural integrity.

Biological Activity

While specific biological activity data for this compound is limited, its structural characteristics suggest potential biological properties common to piperidine derivatives. Compounds with similar structures have been investigated for various pharmacological activities, including:

- Antitumor Activity : Piperidine derivatives are often studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- CNS Activity : The compound may serve as a precursor for drugs targeting the central nervous system, given its structural similarities to known psychoactive agents.

Case Studies and Research Findings

Research indicates that piperidine derivatives can exhibit significant biological properties. For instance:

- Antitumor Studies : A study on related piperidine compounds demonstrated their cytotoxic effects against various cancer cell lines (HCT-116, SMMC-7721, MCF-7). Compounds with similar structures showed varying degrees of effectiveness, highlighting the importance of structural modifications in enhancing biological activity .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with cellular targets such as enzymes or receptors related to cancer progression or neurological function .

Q & A

Basic: What are the standard synthetic routes for synthesizing cis-1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step strategies:

- Step 1: Introduction of the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen to prevent unwanted side reactions .

- Step 2: Stereoselective introduction of the methyl group at the 3-position, often using chiral auxiliaries or catalysts to maintain the cis configuration .

- Step 3: Carboxylic acid functionalization at the 2-position via hydrolysis of ester precursors under controlled pH conditions .

Optimization Tips: - Use inert atmospheres (e.g., nitrogen) to prevent oxidation during Boc protection .

- Monitor reaction progress via TLC or HPLC to minimize byproducts. Adjust solvent polarity (e.g., DCM for Boc reactions, THF for alkylations) to enhance yield .

Basic: What analytical techniques confirm the cis stereochemistry of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve absolute configuration using SHELX software for refinement. The Flack parameter (e.g., via SHELXL) can validate chirality .

- NMR Spectroscopy: Analyze coupling constants (e.g., ) between protons on the piperidine ring to distinguish cis (axial-equatorial) vs. trans (diequatorial) configurations .

- Chiral HPLC: Compare retention times with enantiomeric standards to confirm stereochemical purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Purity Analysis: Use LC-MS or NMR to rule out impurities or degradation products .

- Stereochemical Reassessment: Verify cis configuration via X-ray or NOESY NMR, as trans isomers may exhibit different bioactivity .

- Assay Standardization: Control variables like solvent (DMSO vs. aqueous buffers), cell lines, or enzyme concentrations to ensure reproducibility .

Advanced: What are best practices for utilizing the Boc group in synthetic strategies involving this compound?

Methodological Answer:

- Stability Considerations: The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA in DCM). Avoid prolonged exposure to acidic environments during synthesis .

- Deprotection Optimization: Use kinetic studies (e.g., monitoring by NMR) to determine ideal TFA concentration and reaction time .

- Alternative Protecting Groups: For acid-sensitive intermediates, consider Fmoc or Cbz groups, though these may require orthogonal deprotection strategies .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation: Use fume hoods and PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

- First Aid: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide SDS to healthcare providers .

- Storage: Store in airtight containers at 2–8°C to prevent hydrolysis of the Boc group .

Advanced: How can computational methods predict reactivity or stability of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions between the carboxylic acid group and biological targets (e.g., enzymes) to predict binding affinity .

- Density Functional Theory (DFT): Calculate energy barriers for Boc deprotection under acidic conditions to optimize reaction pathways .

- Crystallography Software: Refine X-ray data with SHELXL to validate molecular geometry and hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.